

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Butanediol Diacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Butanediol diacetate*

Cat. No.: *B073191*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanediol diacetate (CAS No: 1117-31-3), also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C8H14O4.^{[1][2][3][4][5][6][7][8]} It is the diacetate ester of 1,3-butanediol. This colorless liquid finds applications as a solvent and as a fragrance ingredient.^{[4][9]} A thorough understanding of its physicochemical properties is essential for its effective use in research, development, and various industrial applications. This guide provides a detailed overview of these properties, along with standard experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of **1,3-Butanediol diacetate** are summarized in the table below. These values have been compiled from various chemical and safety data sources.

Property	Value	Reference
Molecular Formula	C8H14O4	[1] [2] [3] [4] [5] [6] [7] [8]
Molecular Weight	174.19 g/mol	[1] [3] [4] [5] [6] [7] [8]
Appearance	Colorless Liquid	[1]
Density	1.028 g/cm ³ at 25°C	[2] [10]
Boiling Point	222 °C at 1013 hPa	[1]
97-99 °C at 8 mmHg	[2] [11]	
Melting Point	-78 °C	[1]
Flash Point	85 °C (Closed Cup)	[2] [10] [11]
Solubility in Water	4438 mg/L at 25 °C (estimated)	[10]
Refractive Index	1.4199 at 20°C	[10]
Vapor Pressure	0.1 mmHg at 25°C (estimated)	[10]
logP (Octanol/Water)	0.710 (estimated)	[10]
CAS Number	1117-31-3	[1] [2] [3] [4] [6] [7] [8] [10] [12]

Experimental Protocols

The determination of the physicochemical properties of a compound like **1,3-Butanediol diacetate** follows standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is determined using a distillation method according to established guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

- Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

- Procedure:

- The **1,3-Butanediol diacetate** sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
- The sample is heated, and the temperature is recorded when the liquid is boiling and the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.
- If the determination is made at a pressure other than standard atmospheric pressure, a pressure correction is applied.

Determination of Density

The density of liquid **1,3-Butanediol diacetate** can be accurately measured using a pycnometer.

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance with a precision of ± 0.1 mg, and a constant temperature bath.
- Procedure:
 - The empty pycnometer is cleaned, dried, and weighed.
 - The pycnometer is filled with the **1,3-Butanediol diacetate** sample, taking care to avoid air bubbles.
 - The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) until it reaches thermal equilibrium.
 - The volume is adjusted precisely to the mark, and the outside of the pycnometer is cleaned and dried.
 - The filled pycnometer is weighed.

- The procedure is repeated with a reference substance of known density (e.g., distilled water) to calibrate the volume of the pycnometer.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through the substance and is determined using a refractometer.

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - The prisms of the refractometer are cleaned with a suitable solvent and dried.
 - A few drops of the **1,3-Butanediol diacetate** sample are placed on the surface of the prism.
 - The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.
 - The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
 - The refractive index is read directly from the instrument's scale.

Determination of Flash Point

The flash point is determined using a closed-cup tester, such as a Pensky-Martens or Tag Closed-Cup apparatus.

- Apparatus: A closed-cup flash point tester, a heat source, and an ignition source.

- Procedure:
 - The sample cup is filled with **1,3-Butanediol diacetate** to the specified level.
 - The lid is placed on the cup, and the apparatus is assembled.
 - The sample is heated at a slow, constant rate while being stirred.
 - At regular temperature intervals, the ignition source is applied to the opening in the lid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Synthesis Workflow

1,3-Butanediol diacetate is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives. The general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1,3-Butanediol diacetate**.

Safety and Handling

According to safety data sheets, **1,3-Butanediol diacetate** should be handled in a well-ventilated area.^[1] Personal protective equipment, including safety goggles, gloves, and protective clothing, is recommended to avoid contact with skin and eyes.^[1] It is important to prevent the formation of aerosols and to use non-sparking tools to avoid ignition sources, as the substance has a flash point of 85°C.^{[1][2][10][11]} In case of a fire, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.^[1]

Conclusion

This technical guide provides a detailed summary of the core physicochemical properties of **1,3-Butanediol diacetate**, essential for its application in scientific research and industrial processes. The outlined experimental protocols offer a foundation for the accurate determination of these properties, ensuring reliable and reproducible results. The provided synthesis workflow gives a clear overview of its production process. Adherence to safety and handling guidelines is crucial when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1,3-BUTANEDIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Butanediol, diacetate (CAS 1117-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3-Butanediol, diacetate [webbook.nist.gov]

- 9. wp.avelaup.com [wp.avelaup.com]
- 10. 1,3-butane diol diacetate, 1117-31-3 [thegoodsentscompany.com]
- 11. 1117-31-3 CAS MSDS (1,3-BUTANEDIOL DIACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 1,3-BUTANEDIOL DIACETATE | 1117-31-3 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Butanediol Diacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073191#physicochemical-properties-of-1-3-butanediol-diacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com